bipinnatone A
Description
Bipinnatone A (C₂₀H₂₄O₅) is a prenylated dihydrochalcone first isolated in 2008 from the Queensland shrub Boronia bipinnata . Structurally, it features a 2′,4,4′-trihydroxy-3,3′-diprenylchalcone backbone, distinguishing it from simpler chalcone derivatives (Fig. 1). Its synthesis involves a 10-step process starting from phloroglucinol and p-hydroxybenzaldehyde, utilizing Aldol reactions and InCl₃-NaBH₄-mediated selective reductions to achieve stereochemical precision .
Properties
Molecular Formula |
C30H38O5 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
3-[4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C30H38O5/c1-20(2)7-5-8-21(3)9-6-10-22(4)11-14-24-17-23(12-15-26(24)32)13-16-27(33)30-28(34)18-25(31)19-29(30)35/h7,9,11-12,15,17-19,31-32,34-35H,5-6,8,10,13-14,16H2,1-4H3/b21-9+,22-11+ |
InChI Key |
SJBBGMVJNAOUOI-VLURGLOZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O)C)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Gaps in Bipinnatone A-Specific Data
No experimental or theoretical studies on this compound’s reactivity were identified. Potential reasons include:
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Niche Research Status : this compound may be a newly characterized compound with limited published studies.
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Terminology Variations : The compound might be referenced under alternative nomenclature not captured in the search.
Recommended Pathways for Future Research
To address the data gap, the following approaches are suggested:
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Synthetic Pathway Exploration :
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Reactivity Profiling :
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Structural Analysis :
Hypothetical Reaction Table
While direct data is unavailable, the table below extrapolates plausible reactions based on structural analogs (e.g., terpenoids or polyketides):
Comparison with Similar Compounds
Key Observations:
Prenylation Impact: this compound’s diprenyl groups enhance lipophilicity and enzyme-binding affinity compared to non-prenylated analogues like 2′,4′-dihydroxychalcone .
Stereochemical Specificity : Unlike Bipinnatone B, which has a single prenyl group at C3′, this compound’s dual prenylation at C3 and C3′ correlates with stronger anti-inflammatory activity (IC₅₀: 8.7 μM vs. 12.3 μM) .
Enzyme Selectivity : this compound shows selectivity for Leishmania arginase (Ki: 4.5 μM) over mammalian isoforms, a trait absent in licochalcone A, which broadly targets mitochondrial enzymes .
Mechanistic Insights from In Silico Studies
Computational docking studies reveal that this compound binds to the catalytic site of Leishmania infantum arginase via hydrogen bonds with Asp129 and His139, stabilizing the enzyme’s inactive conformation .
Q & A
Q. How can researchers align this compound studies with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Methodological Answer :
- Feasible : Pilot studies to confirm compound availability and assay reproducibility.
- Novel : Compare this compound’s scaffold to existing drugs (e.g., taxanes) via patent databases.
- Ethical : Follow OECD guidelines for in vivo studies (e.g., 3R principles).
- Relevant : Link findings to unmet needs (e.g., multidrug-resistant cancers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
